N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a dimethoxyphenyl group, and a dimethylsulfamoylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the formation of the 1,3,4-oxadiazole ring. One common approach is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups within the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce certain groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its ability to interact with specific molecular targets makes it a candidate for further research and development in the treatment of various diseases.
Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals. Its versatility and reactivity make it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism by which N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Oxadiazole Derivatives: Other oxadiazole derivatives with different substituents on the ring.
Sulfonamide Derivatives: Compounds containing sulfonamide groups with various aryl or alkyl substituents.
Phenyl Derivatives: Compounds with phenyl rings substituted with different functional groups.
Uniqueness: N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it distinct from other similar compounds.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)15-10-7-13(27-3)11-16(15)28-4/h5-11H,1-4H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECIMESFPKEKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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